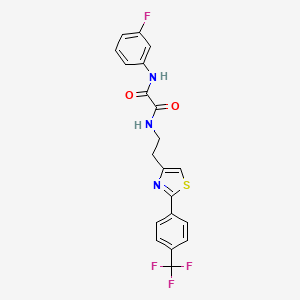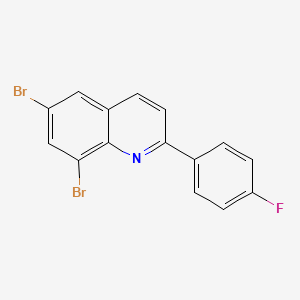
6,8-Dibromo-2-(4-fluorophenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-2-(4-fluorophenyl)quinoline is a chemical compound with the molecular formula C15H8Br2FN . It is a type of quinoline, a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, often involves chemical modification of the quinoline structure . This approach is commonly used in drug discovery, resulting in improved therapeutic effects . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with bromine and fluorophenyl substituents. The presence of these substituents may influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
Quinolines, including this compound, are known to undergo a variety of chemical transformations. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Scientific Research Applications
Catalytic Applications and Synthesis
Research has demonstrated the versatility of quinoline derivatives in catalysis and synthetic chemistry. For instance, asymmetric hydrogenation of quinolines using chiral cationic ruthenium catalysts efficiently yields biologically active tetrahydroquinolines, highlighting the role of quinoline derivatives in the synthesis of compounds with potential pharmaceutical applications (Tianli Wang et al., 2011). Additionally, the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines reveal the capacity for creating new quinoline derivatives, further expanding the chemical space for therapeutic and material science research (I. Aleksanyan & L. Hambardzumyan, 2013).
Anticancer Activity
Quinoline derivatives have shown promise in anticancer research. Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives synthesized through microwave irradiation exhibit significant anticancer activity against various carcinoma cell lines, suggesting potential as novel anticancer agents (H. Bhatt, Y. Agrawal, & Manisha J. Patel, 2015). Another study focused on quinoline as a privileged scaffold in cancer drug discovery, indicating that certain quinoline-based compounds effectively inhibit cancer cell growth through various mechanisms (V. Solomon & H. Lee, 2011).
Photophysical and Electrochemical Properties
Quinoline derivatives are also explored for their photophysical and electrochemical properties. Highly efficient syntheses of novel fluorine-bearing quinoline-4-carboxylic acids and related compounds have been achieved, showing potential as amylolytic agents and suggesting applications in material sciences (M. Makki, D. Bakhotmah, & R. M. Abdel-Rahman, 2012). Furthermore, the study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores reveals unique optical properties, making these compounds suitable for use as fluorescent probes (Vikas Padalkar & N. Sekar, 2014).
Antibacterial Evaluation
Novel fluoroquinolone derivatives have been designed, synthesized, and evaluated for their antibacterial activity, demonstrating the potential of quinoline derivatives as potent antibacterial agents. The study underscores the importance of the C-7 substituents in enhancing antimicrobial activities, providing insights into the design of new quinolone analogues (Mehul M. Patel & Laxmanbhai J. Patel, 2014).
Mechanism of Action
Future Directions
Quinoline derivatives, including 6,8-Dibromo-2-(4-fluorophenyl)quinoline, have shown promise in various areas of medicinal chemistry research, particularly in the development of more effective antimalarial, antimicrobial, and anticancer agents . Future research may focus on synthesizing and investigating new structural prototypes of quinoline derivatives .
Properties
IUPAC Name |
6,8-dibromo-2-(4-fluorophenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2FN/c16-11-7-10-3-6-14(19-15(10)13(17)8-11)9-1-4-12(18)5-2-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUCFKREMLHUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3C=C2)Br)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Methoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2672170.png)
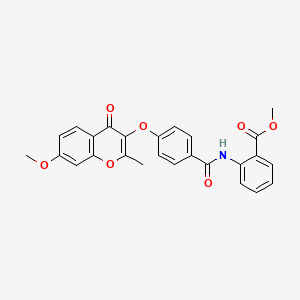
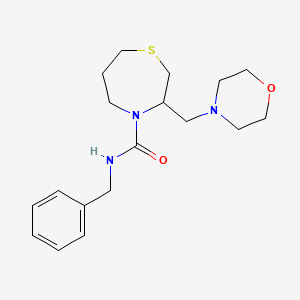
![4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2672174.png)
![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2672175.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide](/img/structure/B2672176.png)
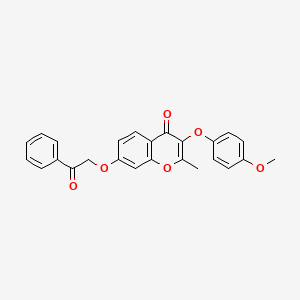

![N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2672180.png)
![4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2672182.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3,6-trichlorobenzoate](/img/structure/B2672187.png)
![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2672189.png)
